molecular formula C19H14ClN3O5 B2691958 2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 898409-60-4

2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide

Cat. No. B2691958
CAS RN: 898409-60-4
M. Wt: 399.79
InChI Key: YDXTUYPLFYZUQJ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxole group, a pyrazine group, and a chlorophenyl group. Benzodioxole is a type of ether that is often found in pharmaceuticals and other biologically active compounds . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2, which is often found in various drugs . The chlorophenyl group is a common moiety in many pharmaceuticals and it often contributes to the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and pyrazine rings would likely contribute to the rigidity of the molecule, while the chlorophenyl group could potentially participate in various types of intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzodioxole and pyrazine rings might increase its stability and rigidity .

Scientific Research Applications

Synthesis and Antitumor Activity

A significant application involves the synthesis of related compounds for antitumor activity evaluation. For instance, derivatives bearing different heterocyclic rings were synthesized using a similar pharmacophoric group and screened for potential antitumor activity against human tumor cell lines. Some compounds showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Spectroscopic and Quantum Mechanical Studies

Another area of application is in spectroscopic and quantum mechanical studies to analyze compounds' abilities to be used as photosensitizers in dye-sensitized solar cells (DSSCs). These studies include photochemical and thermochemical modeling, indicating good light harvesting efficiency and potential for photovoltaic applications. Moreover, molecular docking has been employed to understand binding interactions with biological targets, such as Cyclooxygenase 1 (COX1), indicating potential medicinal applications (Mary et al., 2020).

Antimicrobial Activity

Research also extends to the synthesis of novel compounds for evaluating antimicrobial activity. For instance, derivatives of 2-hydrazinyl-N-N, diphenyl acetamide showed significant antimicrobial and antifungal activities, suggesting their potential as antimicrobial and antifungal compounds (Kumar & Mishra, 2015).

Crystal Structures and Biological Activities

The crystal structures of related compounds have been determined to understand their molecular interactions, which are crucial for designing drugs with specific biological activities. Such studies provide insights into the stabilization of structures through intermolecular interactions, potentially informing the development of photonic devices and pharmaceuticals (Narayana et al., 2016).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of organic crystals, including those related to the compound , aim to understand their linear and nonlinear optical behavior. These studies suggest that certain derivatives are good candidates for optical switches, modulators, and other photonic devices due to their (hyper)polarizabilities (Castro et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, the benzodioxole, pyrazine, and chlorophenyl groups could all potentially interact with biological targets .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its structure and improve its efficacy .

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c20-12-1-3-13(4-2-12)21-17(24)10-22-7-8-23(19(26)18(22)25)14-5-6-15-16(9-14)28-11-27-15/h1-9H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXTUYPLFYZUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide

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